molecular formula C10H8ClN3O B3275730 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one CAS No. 62902-50-5

6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B3275730
CAS No.: 62902-50-5
M. Wt: 221.64 g/mol
InChI Key: SBHIBDGIMIGPFK-UHFFFAOYSA-N
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Description

6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one (CAS No. 62902-50-5) is a pyridazinone derivative characterized by a pyridazinone core substituted with a 4-amino-3-chlorophenyl group at the 6-position. Pyridazinones are heterocyclic compounds known for their diverse biological properties, including anti-inflammatory, anticonvulsant, and antimicrobial activities . The 4-amino-3-chlorophenyl substituent likely enhances its interaction with biological targets, as halogenated and amino groups are common pharmacophores in drug design.

Properties

IUPAC Name

3-(4-amino-3-chlorophenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHIBDGIMIGPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with chlorinated aromatic compounds. One common method includes the reaction of 4-amino-3-chlorobenzohydrazide with ethyl acetoacetate under reflux conditions, followed by cyclization in the presence of a base such as sodium ethoxide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Insights :

  • Chlorine substitution at different positions (e.g., 2-, 3-, or 4-) significantly impacts molecular similarity and bioactivity .

Pharmacological Activity Comparison

Anti-inflammatory Activity

  • 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one: Limited direct data, but structurally related compounds like 6-(2-bromophenylamino)pyridazin-3(2H)-one (74% inflammation inhibition) and 6-(2,6-dimethylphenylamino)pyridazin-3(2H)-one (73.5%) show efficacy comparable to diclofenac (78.3%) in carrageenan-induced edema models .
  • Ulcerogenicity: Pyridazinones generally exhibit lower gastric toxicity than NSAIDs like indomethacin, with ulcer scores <50% of the reference drug .

Anticonvulsant Activity

  • 6-(4-Chlorophenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives : Compound 3j (chloro-phenyl) showed maximum activity (87% seizure inhibition) against isoniazid-induced convulsions, though methyl-substituted analogues (e.g., 3d) were more potent overall .

Antimicrobial Activity

  • 6-(3-((2Z,4E)-2-phenylbenzo[b][1,4]thiazepin-4-yl)pyridazin-3(2H)-one : Exhibited antibacterial activity comparable to penicillin, attributed to the thiazepin substituent enhancing target binding .

Analgesic Activity

  • 6-Phenyl-4-substituted benzylidene tetrahydro-pyridazin-3(2H)-ones : Demonstrated significant analgesic activity in hot-plate tests (p<0.001 vs. control), though less potent than aspirin .

This compound

  • Key Steps : Typically synthesized via nucleophilic substitution or coupling reactions. Example: Reacting 5-chloro-6-phenylpyridazin-3(2H)-one with appropriate amines under basic conditions (e.g., K₂CO₃ in acetone) .

Analogues

  • 4-Benzylidene derivatives: Prepared by condensing 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with aldehydes in ethanol using NaOEt as a base .
  • N-Substituted derivatives : Employ palladium-catalyzed cross-coupling (e.g., with trimethylaluminium) for methyl or aryl substitutions .

Structure-Activity Relationships (SAR)

Chlorine Position :

  • 3,4-Dichloro substitution (similarity score 0.97) enhances antibacterial activity but may reduce solubility .
  • 2-Chloro substitution (similarity score 0.93) is associated with anti-inflammatory effects .

Amino Group: The 4-amino group in this compound likely facilitates hydrogen bonding with target enzymes, improving potency .

Core Modifications: Dihydro pyridazinones (e.g., 4,5-dihydro derivatives) show enhanced anticonvulsant activity due to increased membrane permeability .

Biological Activity

Overview

6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyridazinone core with an amino and a chloro group on the phenyl ring, which are critical for its biological interactions. Research indicates that it may function as an enzyme inhibitor or receptor modulator, with applications in anti-inflammatory and anticancer therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The substituents on the phenyl ring enhance the compound's binding affinity and selectivity, which can modulate various biological pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of pyridazinone derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may act as an agonist for specific receptors involved in inflammatory responses, potentially leading to reduced cytokine production and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The presence of the amino group at position 4 and the chloro group at position 3 on the phenyl ring are essential for enhancing biological activity. Modifications to these substituents can significantly alter the compound's potency and selectivity towards different targets .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyridazinone derivatives, including this compound, against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
  • Anti-inflammatory Activity : In a model of acute inflammation, this compound demonstrated a reduction in paw edema in rats, indicating its potential as an anti-inflammatory agent. The mechanism was linked to inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Analysis

To illustrate the unique properties of this compound compared to similar compounds, a comparative table is presented below:

Compound NameAnticancer ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition, receptor modulation
5-Amino-3-(4-chlorophenyl)pyrazoleLowModerateEnzyme inhibition
2-(Pyridin-2-yl)pyrimidine derivativesHighLowReceptor modulation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-substituted-phenyl)pyridazin-3(2H)-one derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A widely used method is the condensation of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with aldehydes (e.g., benzaldehyde derivatives) in ethanol under basic conditions (e.g., sodium ethoxide). Reaction parameters such as temperature (room temperature to reflux), solvent polarity, and catalyst selection (e.g., acid/base) are optimized to enhance yield and purity. For example, prolonged reaction times (e.g., overnight) and ethanol as a solvent improve product formation . Characterization via IR, NMR, and mass spectrometry confirms structural integrity .

Q. How are spectroscopic techniques employed to characterize 6-(4-amino-3-chlorophenyl)pyridazin-3(2H)-one and its analogs?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons and substituents (e.g., chlorine, amino groups) are identified via chemical shifts (δ 7.5–8.1 ppm for pyridazinone protons; δ ~125–135 ppm for aromatic carbons) .
  • IR Spectroscopy : Key functional groups (C=O stretch at ~1650–1700 cm⁻¹; N-H bends for amino groups at ~1600 cm⁻¹) are detected .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate molecular weight and structural motifs .

Q. What in vivo models are used to evaluate the anticonvulsant activity of pyridazinone derivatives?

  • Methodological Answer : The anticonvulsant effects of 6-aryl-pyridazinones are tested in isoniazid (INH)-induced convulsion models in rodents. Compounds are administered intraperitoneally, and latency to seizure onset/duration is measured. Reference drugs like phenytoin (25 mg/kg) and sodium valproate (50 mg/kg) serve as positive controls. Activity is quantified as % protection against seizures, with methyl-substituted derivatives showing higher efficacy than chloro analogs (e.g., 4-methylphenyl derivatives achieve 80% protection) .

Advanced Research Questions

Q. How do substituent effects (e.g., chloro vs. methyl groups) influence the structure-activity relationship (SAR) of pyridazinone derivatives?

  • Methodological Answer : SAR studies reveal that electron-donating groups (e.g., methyl) enhance anticonvulsant activity compared to electron-withdrawing groups (e.g., chloro). For example, 6-(4-methylphenyl)-4-benzylidene derivatives exhibit 80% seizure protection, whereas chloro analogs show reduced efficacy (50–60%). Steric effects and lipophilicity (logP) are critical for blood-brain barrier penetration, quantified via Hansch analysis .

Q. What computational strategies are used to predict ADMET properties of pyridazinone derivatives?

  • Methodological Answer : In silico tools (e.g., SwissADME, pkCSM) calculate physicochemical properties (logP, topological polar surface area) and pharmacokinetic parameters (absorption, metabolism). Tanimoto coefficient-based structural similarity analysis compares derivatives to known bioactive compounds. For example, pyridazinones with trifluoromethyl groups show improved metabolic stability due to reduced CYP450 interactions .

Q. How can contradictory data on substituent effects in pharmacological assays be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected activity in chloro derivatives) are addressed via orthogonal assays (e.g., electrophysiology for ion channel modulation) and metabolomic profiling. Dose-response curves and post-hoc tests (e.g., Tukey’s HSD) statistically validate outliers. For instance, chloro derivatives may exhibit off-target effects (e.g., GABAergic modulation), requiring mechanistic follow-up .

Q. What strategies optimize the synthetic yield of pyridazinones under green chemistry principles?

  • Methodological Answer : Ultrasound-assisted synthesis reduces reaction time (from hours to minutes) and improves yields (85–90% vs. 60–70% conventionally). Ethanol/water solvent systems and recyclable catalysts (e.g., nanocrystalline ZnO) minimize waste. Process parameters (frequency, power) are tuned using design-of-experiment (DoE) models .

Q. How are physicochemical properties (e.g., solubility, logD) experimentally determined for pyridazinone derivatives?

  • Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • logD : HPLC-based determination using octanol-water partitioning.
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C for most pyridazinones) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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